![molecular formula C13H10Cl2FNO B2943831 4-Chloro-2-{[(3-chloro-4-fluorophenyl)amino]methyl}phenol CAS No. 868256-58-0](/img/structure/B2943831.png)
4-Chloro-2-{[(3-chloro-4-fluorophenyl)amino]methyl}phenol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Chloro-2-{[(3-chloro-4-fluorophenyl)amino]methyl}phenol is an organic compound that belongs to the class of phenols It is characterized by the presence of chloro and fluoro substituents on the phenyl ring, which can significantly influence its chemical properties and reactivity
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-2-{[(3-chloro-4-fluorophenyl)amino]methyl}phenol typically involves multi-step organic reactions. One common method is the nucleophilic aromatic substitution reaction, where a chloro-substituted phenol reacts with a fluoro-substituted aniline derivative under basic conditions. The reaction is often carried out in the presence of a suitable base, such as sodium hydroxide or potassium carbonate, and a polar aprotic solvent like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The choice of reagents and solvents would also be influenced by cost, availability, and environmental considerations.
化学反应分析
Types of Reactions
4-Chloro-2-{[(3-chloro-4-fluorophenyl)amino]methyl}phenol can undergo various types of chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: Halogen atoms on the phenyl ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a palladium catalyst can be used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenolic group can yield quinones, while substitution reactions can introduce various functional groups onto the phenyl ring.
科学研究应用
4-Chloro-2-{[(3-chloro-4-fluorophenyl)amino]methyl}phenol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein binding.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of 4-Chloro-2-{[(3-chloro-4-fluorophenyl)amino]methyl}phenol involves its interaction with molecular targets such as enzymes or receptors. The chloro and fluoro substituents can enhance its binding affinity and specificity towards these targets. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function.
相似化合物的比较
Similar Compounds
4-Chloro-2-methylphenol: Similar structure but with a methyl group instead of the amino-methyl group.
2-Chloro-4-fluorophenol: Similar structure but lacks the amino-methyl group.
4-Chloro-2-(trifluoromethyl)aniline: Contains a trifluoromethyl group instead of the amino-methyl group.
Uniqueness
4-Chloro-2-{[(3-chloro-4-fluorophenyl)amino]methyl}phenol is unique due to the presence of both chloro and fluoro substituents along with the amino-methyl group. This combination of functional groups can impart distinct chemical and biological properties, making it a valuable compound for various applications.
属性
IUPAC Name |
4-chloro-2-[(3-chloro-4-fluoroanilino)methyl]phenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10Cl2FNO/c14-9-1-4-13(18)8(5-9)7-17-10-2-3-12(16)11(15)6-10/h1-6,17-18H,7H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGZFYGNBUVMRBU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1NCC2=C(C=CC(=C2)Cl)O)Cl)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10Cl2FNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N'-[(E)-(3,4-dimethoxyphenyl)methylidene]-3-[(4-fluorobenzyl)oxy]-2-thiophenecarbohydrazide](/img/structure/B2943748.png)
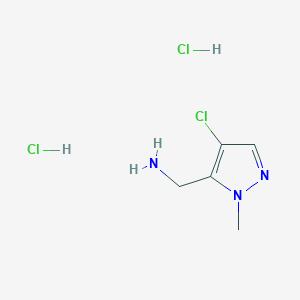
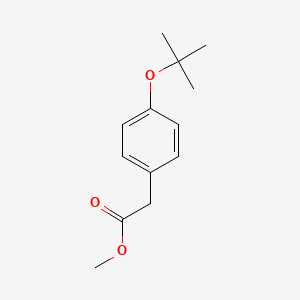
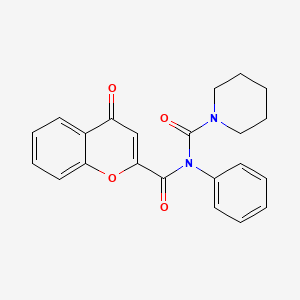
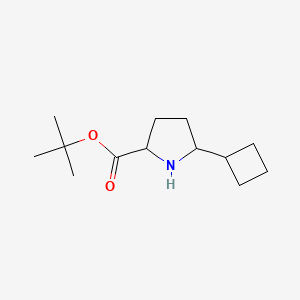
![N-(2-phenyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)benzo[d]thiazole-2-carboxamide](/img/structure/B2943759.png)
![4-methyl-N-[2-[(4-methylbenzoyl)amino]oxyethyl]benzamide](/img/structure/B2943760.png)
![N-(4-methylphenyl)-2-{[4-(3-methylphenyl)-3-oxo-3,4-dihydropyrazin-2-yl]sulfanyl}acetamide](/img/structure/B2943762.png)
![1-{3-[3-(2,2,2-trifluoroethoxy)azetidine-1-carbonyl]phenyl}-1H-pyrazole](/img/structure/B2943763.png)
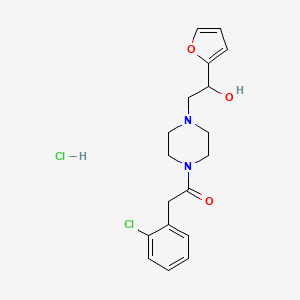
![2-[8-[(3,5-Dimethylpiperidin-1-yl)methyl]-1,3-dimethyl-2,6-dioxopurin-7-yl]acetamide](/img/structure/B2943765.png)
![2-(chloromethyl)-6-methyl-5-phenyl-3H,4H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B2943766.png)
![1-[1-(4-ethoxyphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-2-(4-methylpiperidin-1-yl)ethan-1-one](/img/structure/B2943769.png)
![5-(2,3-dihydro-1,4-benzodioxine-2-carbonyl)-4H,5H,6H,7H-[1,2]oxazolo[4,5-c]pyridine](/img/structure/B2943770.png)
